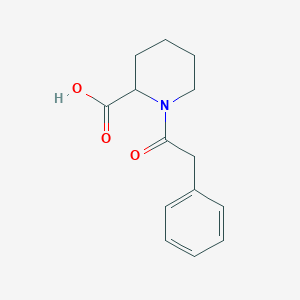
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride is a synthetic compound with the CAS Number: 121278-33-9 . It has a molecular weight of 257.76 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19NO2.ClH/c1-15-12-4-3-11 (9-13 (12)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 257.76 .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonists
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride derivatives have been identified as serotonin 5HT2A receptor antagonists, useful for treating conditions like psychoses (e.g., schizophrenia),depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia. These compounds have been reflected in patents, highlighting their potential therapeutic applications (Habernickel, 2002).
Anticholinesterase Agents
Pyrazoline derivatives, incorporating the 4-(3,4-dimethoxyphenyl)piperidine structure, show potential as anticholinesterase agents. These compounds have been synthesized and evaluated for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such derivatives are significant for the treatment of neurodegenerative disorders and have shown effective AChE inhibitory effects in specific compounds, suggesting their applicability in treating diseases like Alzheimer's (Altıntop, 2020).
Synthesis and Characterization of Biologically Active Compounds
The 4-(3,4-dimethoxyphenyl)piperidine structure has been utilized in synthesizing new biologically active scaffolds. For instance, pyrrolo[2,3-b]pyridine derivatives containing this moiety have been prepared and characterized, indicating their potential biological activity and usefulness in medicinal chemistry (Sroor, 2019).
Opioid Receptor Antagonists
This chemical structure is also involved in the study of opioid receptor antagonists. Research has focused on the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are widely investigated as mu-opioid receptor antagonists. These studies contribute to understanding the molecular determinants for receptor recognition and the structural features affecting ligand binding, which are crucial for developing new therapeutic agents (Le Bourdonnec et al., 2006).
Inhibitors for Copper Corrosion
Beyond biomedical applications, derivatives of 4-(3,4-dimethoxyphenyl)piperidine have been studied for their inhibitory effects on the corrosion of copper. This research indicates the diverse applications of these compounds, extending into materials science and engineering (Sankarapapavinasam et al., 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVDQDZWCKBSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597140 | |
| Record name | 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121278-33-9 | |
| Record name | 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















